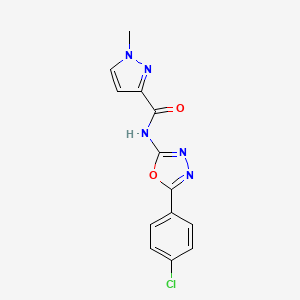

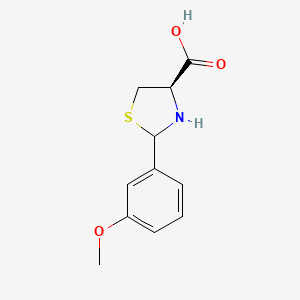

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as a pyrazole-oxadiazole hybrid compound and has been found to have potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Antiviral Applications

This compound has shown potential in the field of antiviral research. Derivatives of this molecule have been synthesized and tested for their ability to inhibit the replication of viruses. For instance, certain sulfonamide derivatives with the 1,3,4-thiadiazole moiety, which is structurally similar to the compound , have demonstrated anti-tobacco mosaic virus activity . This suggests that the compound could be explored for its efficacy against plant viruses, which can have significant agricultural implications.

Antitubercular Activity

The compound has been part of studies for new antitubercular agents. Nitro-substituted heteroaromatic carboxamides, which include the core structure of the compound, have been synthesized and tested against Mycobacterium tuberculosis cell lines. The activities of these compounds are linked to the distribution of electronic density across the nitro-substituted heteroaromatic ring, indicating their potential as novel antitubercular agents .

Agricultural Applications

In agriculture, the compound’s derivatives have been reported to possess herbicidal properties. This opens up possibilities for the compound to be used in the development of new herbicides that could help manage weeds more effectively, leading to increased crop yields and food production .

Material Science

While direct applications in material science are not explicitly mentioned in the search results, the structural features of the compound, such as the presence of the 1,3,4-oxadiazole ring, are known to exhibit a wide range of pharmacological activities. These activities include properties like anti-inflammatory and antineoplastic, which could be relevant in the design of new materials with specific biological functions .

Environmental Science

The compound’s derivatives have shown a range of biological activities that could be beneficial in environmental science. For example, their antifungal and antibacterial properties could be utilized in the development of environmentally friendly pesticides or treatments for plant diseases, contributing to sustainable agriculture practices .

Biochemistry

In biochemistry, the compound’s derivatives could be used to study protein interactions or enzyme inhibition due to their diverse biological activities. The compound’s structure could interact with various biochemical pathways, making it a valuable tool for researchers in understanding cellular processes and designing targeted therapies .

properties

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O2/c1-19-7-6-10(18-19)11(20)15-13-17-16-12(21-13)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAGJZCMUVGACS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane](/img/structure/B2986902.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide](/img/structure/B2986909.png)

![3-[4-(3-chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine](/img/structure/B2986910.png)

![2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2986912.png)

![4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2986915.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2986917.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide](/img/structure/B2986918.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide](/img/structure/B2986919.png)

![2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2986922.png)